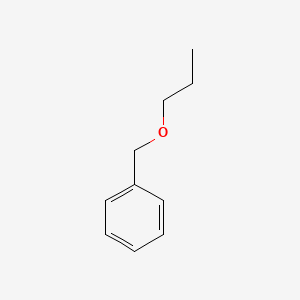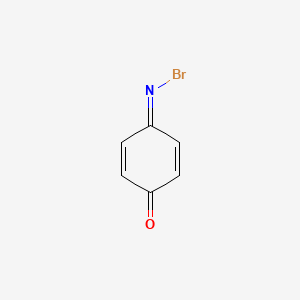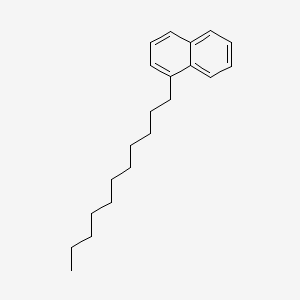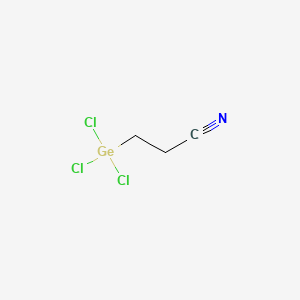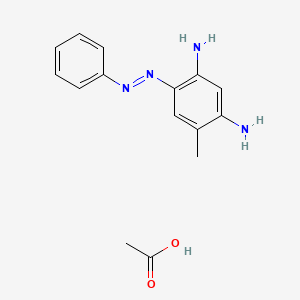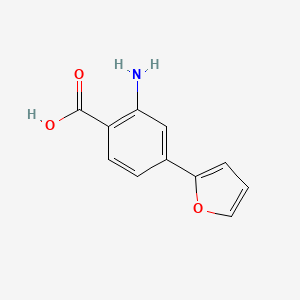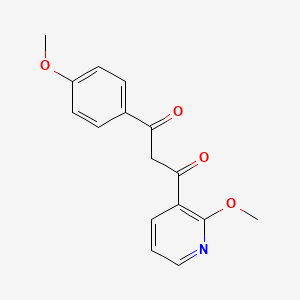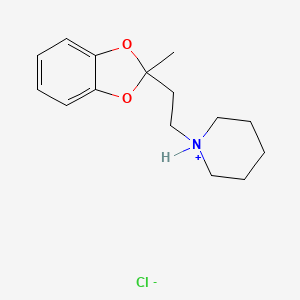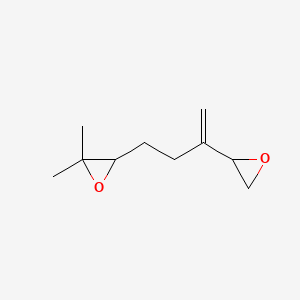
Diepoxydihydromyrcene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diepoxydihydromyrcene is a chemical compound characterized by the presence of two epoxy groups within its molecular structure. This compound is derived from dihydromyrcene, a monoterpene commonly found in essential oils. The presence of epoxy groups in this compound enhances its reactivity and potential biological activity, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diepoxydihydromyrcene can be synthesized through the epoxidation of dihydromyrcene. The process typically involves the use of peracids, such as meta-chloroperoxybenzoic acid, in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the diepoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process. The product is then purified through distillation or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Diepoxydihydromyrcene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydroxy derivatives.
Reduction: Reduction reactions can convert the epoxy groups into hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxy sites, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy groups under mild conditions.
Major Products Formed:
Dihydroxy derivatives: Formed through oxidation.
Hydroxyl-substituted derivatives: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Diepoxydihydromyrcene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives have potential therapeutic applications due to their biological activity.
Industry: It is used in the production of polymers, resins, and other materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of diepoxydihydromyrcene involves the reactivity of its epoxy groups. These groups can interact with various molecular targets, including enzymes and nucleophiles, leading to the formation of covalent bonds. The compound’s biological activity is attributed to its ability to modify proteins and other biomolecules, thereby affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Epoxydihydromyrcene: Contains a single epoxy group and exhibits similar reactivity but with lower biological activity.
Dihydromyrcene: The parent compound without epoxy groups, less reactive but widely used in the fragrance industry.
Diepoxycarene: Another diepoxide with a different carbon skeleton, used in similar applications.
Uniqueness: Diepoxydihydromyrcene’s uniqueness lies in its dual epoxy groups, which confer higher reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63869-17-0 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-[3-(oxiran-2-yl)but-3-enyl]oxirane |
InChI |
InChI=1S/C10H16O2/c1-7(8-6-11-8)4-5-9-10(2,3)12-9/h8-9H,1,4-6H2,2-3H3 |
Clave InChI |
AMZXMTLDFZJYKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)CCC(=C)C2CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


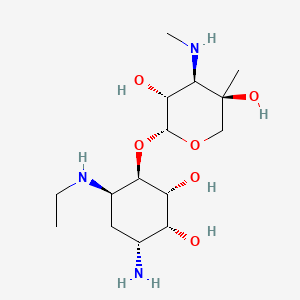
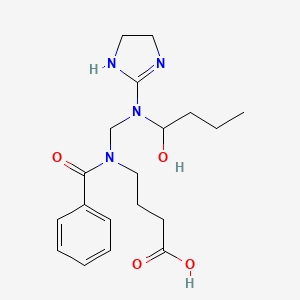
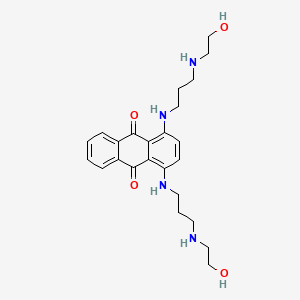
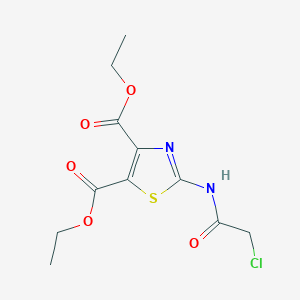
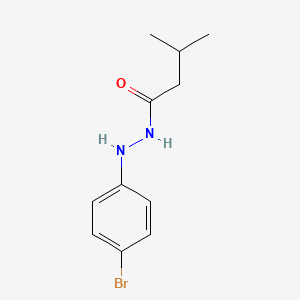
![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)
